Pizotifen maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

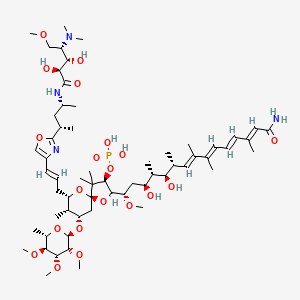

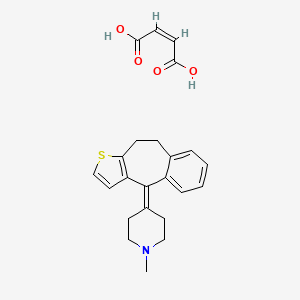

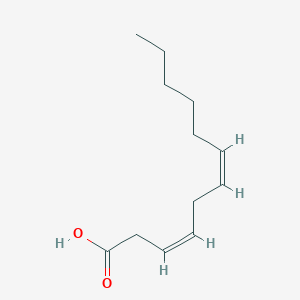

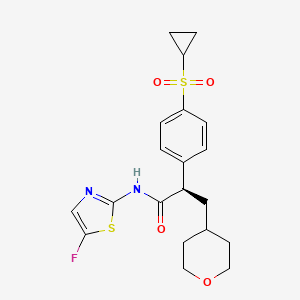

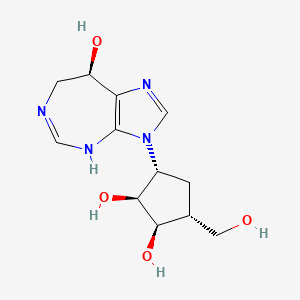

Pizotifen maleate is a maleate salt obtained by reaction of pizotifen with one equivalent of maleic acid. It has a role as a histamine antagonist, a muscarinic antagonist and a serotonergic antagonist. It contains a pizotifen(1+).

Scientific Research Applications

Serotonin Antagonist Properties and Behavioral Effects

Pizotifen maleate exhibits properties as a putative serotonin (5-HT) antagonist. A study demonstrated its discriminative stimulus properties in rats, suggesting potential applications in understanding serotonin-related behaviors and conditions (Minnema, Hendry, & Rosecrans, 2004).

Transdermal Delivery Systems for Migraine Treatment

This compound has been explored for its use in transdermal delivery systems, particularly for the preventive treatment of migraine. A study found that specific chemical enhancers could improve its transdermal absorption, indicating a novel application for migraine management (Serna-Jiménez et al., 2015).

Potential in Cancer Treatment

Remarkably, this compound has shown potential in inhibiting the proliferation and migration of cancer cells. Studies indicate that it may suppress the Wnt signaling pathway, suggesting a possible role in treating colon and gastric cancers (Piao & Shang, 2019; Jiang et al., 2019).

Analytical Method Development

The development of HPLC-UV analytical methods for determining pizotifen in samples from in vitro transdermal diffusion studies has been significant. This research aids in the precise analysis and quantification of pizotifen in various pharmaceutical research contexts (Serna-Jiménez et al., 2012).

Influence on Serotonin Metabolism

Pizotifen's interaction with serotonin metabolism has been observed, which could inform its mechanism of action in migraine prevention. A study found a significant increase in urinary 5-HIAA/HVA ratio after pizotifen administration in volunteers, highlighting its effect on serotonin pathways (Elghozi, Laude, Duprat, & Mignot, 2004).

Prophylactic Efficacy in Migraine

Pizotifen has been extensively studied for its efficacy in migraine prophylaxis. Systematic reviews and meta-analyses have examined its effectiveness, showing it to be potentially superior to placebo in improving clinical symptoms of migraine (Fragoso et al., 2021).

Thermoregulation during Exercise

Research on the impact of pizotifen on thermoregulation during exercise in warm environments reveals its influence on body temperature and exercise performance, mediated possibly through 5-HT2C receptors (Strachan, Leiper, & Maughan, 2005).

Interaction with Other Medications

A study on the absorption of isonicotinylhydrazine (INH) in the presence of pizotifen suggests no significant interaction between these drugs, affirming the safety of their combined use in certain treatments (Ohnhaus & Nüesch, 2004).

Role in Treating Recurrent Abdominal Pain

Pizotifen has been evaluated for its effectiveness in treating recurrent abdominal pain in children, showing potential benefits when compared with other treatments (Weydert, Ball, & Davis, 2003).

Comparisons with Other Migraine Treatments

Comparative studies of pizotifen with other migraine prophylactic drugs, like amitriptyline and propranolol, provide insights into its relative efficacy and tolerability in migraine prevention (Israil et al., 2013).

properties

CAS RN |

24359-22-6 |

|---|---|

Molecular Formula |

C23H25NO4S |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |

InChI |

InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

GGYSHFFKUHGBIK-BTJKTKAUSA-N |

Isomeric SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=C\C(=O)O)\C(=O)O |

SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1249297.png)

![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)